molecular formula C12H17NO3 B1196137 Anhalonidine

Anhalonidine

Cat. No. B1196137
M. Wt: 223.27 g/mol
InChI Key: PRNZAMQMBOFSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhalonidine is a member of isoquinolines.

Scientific Research Applications

Identification in Prehistoric Specimens

Anhalonidine, along with other alkaloids such as mescaline, anhalonine, and pellotine, was identified in a prehistoric specimen of Lophophora from a burial cave in Coahuila, Mexico, dated A.D. 810 to 1070. This discovery is significant as it is one of the oldest materials ever submitted to alkaloid analysis, highlighting the historical presence and potential uses of anhalonidine in ancient cultures (Bruhn et al., 1978).

Advances in Synthesis Methods

A new synthesis method for anhalonidine (and rac. pellotine) has been reported, offering a simpler procedure with better yields compared to previous methods. This advancement is crucial for facilitating further scientific research involving anhalonidine by improving accessibility and efficiency in its production (Takido et al., 1970).

Research in Neuroscience and Anesthesia

In the field of neuroscience and anesthesia, anhalonidine's role and effects are often studied in conjunction with other substances like clonidine. For example, research on alpha-2-adrenoceptor agonists, which includes anhalonidine, explores their impact on cardiovascular responses and their potential neuroprotective properties. This research is essential for understanding how anhalonidine and similar compounds can be utilized in medical settings, particularly in anesthesia and neurology (Mantz et al., 2011).

Pharmacogenetics

Studies in pharmacogenetics have investigated how genetic variations, such as those in the CYP2D6 enzyme, influence the metabolism of compounds like clonidine, which is pharmacologically related to anhalonidine. Understanding these genetic interactions is critical for optimizing the use of anhalonidine and similar drugs in personalized medicine, ensuring efficacy and minimizing adverse reactions (Li et al., 2019).

Potential in Pediatric Anesthesia

Research has also explored the efficacy of clonidine, which shares pharmacological properties with anhalonidine, in pediatric anesthesia. These studies contribute to a broader understanding of how anhalonidine could be potentially useful in similar medical applications, particularly in managing anesthesia and sedation in children (Mikawa et al., 1992).

properties

Product Name

Anhalonidine

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3

InChI Key

PRNZAMQMBOFSJY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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